4-Aminobutylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Passivation of Surface Defects in Optoelectronic Materials

Scientific Field: Material Science, Optoelectronics

Summary of the Application: 4-Aminobutylphosphonic acid is used as a passivator ligand in the study of surface defects in optoelectronic materials.

Methods of Application: The researchers used ab initio molecular dynamics simulations to reveal a previously overlooked reversible degradation mechanism mediated by hydrogen vacancies.

Results or Outcomes: The use of 4-aminobutylphosphonic acid, which exhibits strong DAA, provides defect passivation applicable to a range of perovskite compositions.

Regulation of Prolactin Secretion and GABA Receptor Research

Scientific Field: Biochemistry, Neurobiology

Summary of the Application: 4-Aminobutylphosphonic acid, a GABA B receptor ligand, is used in studies on the regulation of prolactin (PRL) secretion and differential GABA receptor research.

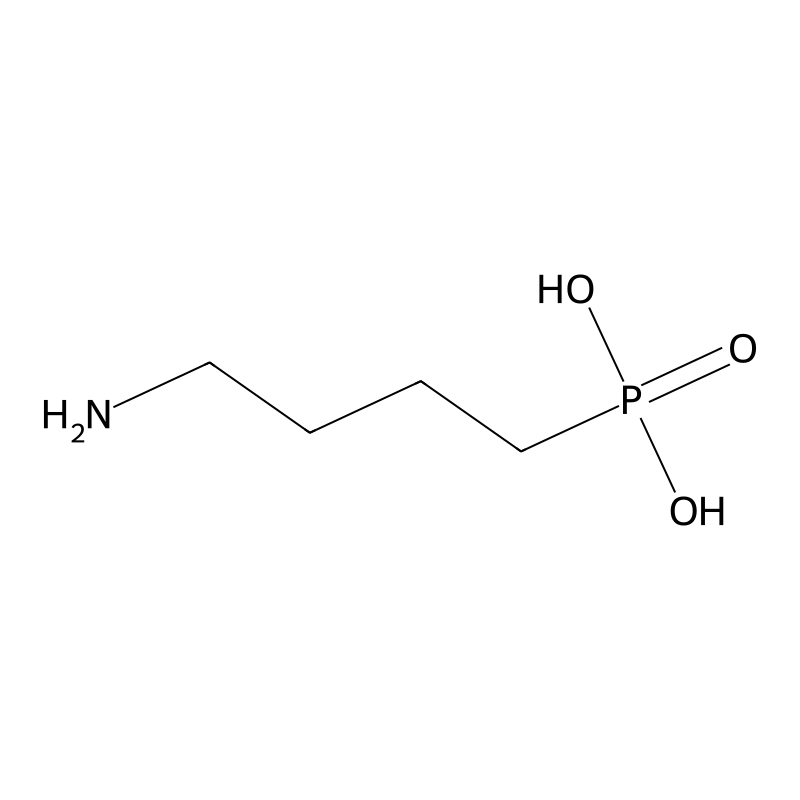

4-Aminobutylphosphonic acid (ABPA) is a synthetic molecule with the chemical formula C₄H₁₂NO₃P. It acts as a ligand for GABA<sub>B</sub> receptors, a class of G protein-coupled receptors involved in inhibitory neurotransmission in the central nervous system []. ABPA is structurally similar to the naturally occurring neurotransmitter γ-aminobutyric acid (GABA), but with a phosphonic acid group replacing the carboxylic acid group []. This modification allows ABPA to bind to GABA<sub>B</sub> receptors without activating them, making it a valuable tool for studying GABAergic signaling pathways [].

Molecular Structure Analysis

The key features of ABPA's structure include:

- A four-carbon (butyl) chain connects an amine group (NH₂) at one end and a phosphonic acid group (PO(OH)₂) at the other [].

- The phosphonic acid group is the key difference from GABA, potentially affecting its interaction with the receptor binding pocket [].

- The presence of both a positive charge (from the amine) and negative charges (from the phosphonate) makes ABPA a zwitterion at physiological pH [].

This unique structure allows ABPA to bind selectively to the GABA<sub>B</sub> receptor without activating it, unlike GABA itself [].

Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of ABPA, such as melting point, boiling point, and solubility, is limited in scientific literature. Due to its zwitterionic nature, ABPA is likely soluble in water.

- Acid-Base Reactions: The phosphonic acid group can donate protons, making it behave as an acid in aqueous solutions.

- Esterification: It can react with alcohols to form esters, which are useful in various applications.

- Coordination Chemistry: The amino group can coordinate with metal ions, forming complexes that have applications in catalysis and material science .

Research has indicated that 4-aminobutylphosphonic acid exhibits notable biological activities:

- Antimicrobial Properties: Studies suggest it may have antimicrobial effects, making it a candidate for use in pharmaceuticals.

- Neuroprotective Effects: There is evidence that this compound could play a role in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases .

- Cell Adhesion: Its ability to modify surfaces enhances cell adhesion, which is crucial in tissue engineering and regenerative medicine .

Several methods exist for synthesizing 4-aminobutylphosphonic acid:

- Phosphonylation of Amino Alcohols: This method involves the reaction of phosphorous acid derivatives with amino alcohols under acidic conditions.

- Multistep Synthesis: A common approach includes refluxing acetic acid followed by methanol treatment at low temperatures .

- Direct Amination: Another method involves the direct amination of phosphonic acids using ammonia or amines, although this can be less efficient .

4-Aminobutylphosphonic acid has diverse applications across various fields:

Interaction studies have shown that 4-aminobutylphosphonic acid can effectively bind to various substrates and metal ions. These interactions are crucial for its application in catalysis and material science. For instance, when grafted onto nanoparticles, it enhances their reactivity and stability in catalytic processes . Additionally, its interaction with biological systems suggests potential therapeutic uses.

Several compounds share structural or functional similarities with 4-aminobutylphosphonic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminobutane phosphonic acid | Amino group at the second position | Different reactivity profile |

| 3-Aminopropylphosphonic acid | Amino group at the third position | Enhanced solubility |

| Phosphoric acid | Contains phosphate groups | More acidic, less complex |

4-Aminobutylphosphonic acid stands out due to its unique combination of an amino group and a phosphonic acid structure, allowing for specific interactions that other similar compounds may not possess.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

The utilization of 4-aminobutylphosphonate as sole nitrogen source by a strain of Kluyveromyces fragilis

N G Ternan, G McMullanPMID: 10713427 DOI: 10.1111/j.1574-6968.2000.tb09020.x

Abstract

A strain of the yeast Kluyveromyces fragilis was screened for its ability to utilize a range of synthetic and natural organophosphonate compounds as the sole source of phosphorus, nitrogen or carbon. Only 4-aminobutylphosphonate was utilized as sole nitrogen source with protein yields increasing proportionally with substrate concentrations up to 10 mM. No 4-aminobutylphosphonate metabolizing enzyme activity was detectable in cell-free extracts prepared from K. fragilis pregrown on 2.5 mM 4-aminobutylphosphonate. None of the organophosphonates tested served as a source of carbon or phosphorus for K. fragilis.Differential effects of phosphonic analogues of GABA on GABA(B) autoreceptors in rat neocortical slices

J Ong, V Marino, D A Parker, D I KerrPMID: 9606026 DOI: 10.1007/pl00005186

Abstract

The effects of five phosphonic derivatives of GABA on the release of [3H]-GABA from rat neocortical slices, preloaded with [3H]-GABA, were investigated. Phaclofen and 4-aminobutylphosphonic acid (4-ABPA) increased the overflow of [3H] evoked by electrical stimulation (2 Hz) in a concentration-dependent manner, with similar potencies (phaclofen EC50=0.3 mmol/l, 4-ABPA EC50=0.4 mmol/l). At 3 mmol/l, phaclofen increased the release of [3H]-GABA by 82.6+/-8.6%, and 4-ABPA increased the release by 81.3+/-9.0%. 2-Amino-ethylphosphonic acid (2-AEPA) increased the overflow of [3H] by 46.8+/-10.9% at the highest concentration tested (3 mmol/l). In contrast, the lower phosphonic homologue 3-aminopropylphosphonic acid (3-APPA), and 2-amino-2-(p-chlorophenyl)-ethylphosphonic acid (2-CPEPA), a baclofen analogue, did not modify the stimulated overflow. These results suggest that phaclofen, 4-ABPA and 2-AEPA are antagonists at GABA(B) autoreceptors, the latter being the weakest antagonist, whilst neither 3-APPA nor 2-CPEPA are active at these receptors. Since phaclofen, 4-ABPA and 2-CPEPA are antagonists and 3-APPA a partial agonist/antagonist on GABA(B) heteroreceptors, the lack of effect of 3-APPA and 2-CPEPA on [3H]-GABA release in this study suggests that GABA(B) autoreceptors may be pharmacologically distinct from the heteroreceptors.Analysis of gamma-aminobutyric acidB receptor function in the in vitro and in vivo regulation of alpha-melanotropin-stimulating hormone secretion from melanotrope cells of Xenopus laevis

H P De Koning, B G Jenks, E W RoubosPMID: 8381070 DOI: 10.1210/endo.132.2.8381070

Abstract

The activity of many endocrine cells is regulated by gamma-aminobutyric acid (GABA). The effects of GABA are mediated by GABAA and/or GABAB receptors. While GABAB receptors in the central nervous system have now been extensively characterized, little is known of the function and pharmacology of GABAB receptors on endocrine cells. In the amphibian Xenopus laevis, GABA inhibits the release of alpha MSH from the endocrine melanotrope cells through both GABAA and GABAB receptors. We have investigated the following aspects of the GABAB receptor of the melanotrope cells of X. laevis: 1) the pharmacology of this receptor, using antagonists previously established to demonstrate GABAB receptors in the mammalian central nervous system; 2) the relative contribution to the regulation of hormone secretion by the GABAA and GABAB receptors on melanotrope cells in vitro; and 3) the role of the GABAB receptor with respect to the physiological function of the melanotrope cell in vivo, i.e. regulation of pigment dispersion in skin melanophores in relation to background color. Our results demonstrate that phaclofen, 2-hydroxysaclofen, and 4-aminobutylphosphonic acid dose-dependently blocked the inhibition of alpha MSH release by GABAB receptor activation, but not by GABAA receptor activation. The GABAB receptor antagonist delta-aminovaleric acid appeared to be a selective agonist on the GABAB receptor of melanotrope cells. The inhibitory secretory response to a low dose of GABA (10(-5) M) was not affected by bicuculline, but was significantly reduced by phaclofen, indicating that at a low GABA concentration, the GABAB receptor mechanism would dominate in inhibiting the melanotrope cells. Different thresholds of activation may form the basis for differential action of GABA through both GABA receptor types. The tonic inhibition of alpha MSH release in animals adapted to a white background was not affected by 4-aminobutylphosphonic acid, indicating that the GABAB receptor is not (solely) involved in the in vivo inhibition of alpha MSH release in animals on a white background.Activation of GABA B receptors in the anterior pituitary inhibits prolactin and luteinizing hormone secretion

V Lux-Lantos, E Rey, C LibertunPMID: 1336817 DOI: 10.1159/000126294

Abstract

Previous work from our laboratory showed that baclofen could lower serum prolactin (PRL) levels acting at the central nervous system. The present experiments were designed to evaluate whether the gamma-aminobutyric acid B agonist was also effective in inhibiting hormone release at the pituitary level. In monolayer cultures of adenohypophyseal dispersed cells, baclofen inhibited basal PRL secretion after 1 or 2 h of incubation. This inhibition was significantly abolished by three antagonists: phaclofen, 3-aminopropyl-phosphonic acid and 4-aminobutylphosphonic acid. Furthermore, baclofen inhibited the thyrotropin-releasing hormone-induced PRL release in a concentration-dependent manner. With regard to gonadotropin secretion, baclofen was unable to modify basal luteinizing hormone (LH) secretion, but significantly inhibited the LH-releasing hormone-induced LH release. These results show that baclofen, in addition to its central neuroendocrine effects, inhibits pituitary hormone secretion, under basal and/or stimulated conditions, by direct action at the pituitary level.Pharmacology of the GABAB receptor in amphibian retina

N Tian, M M SlaughterPMID: 7820696 DOI: 10.1016/0006-8993(94)91299-8